Hypoxanthine, 9-b-D-xylopyranosyl- (8CI)

Description

Chemical Identity and Nomenclature

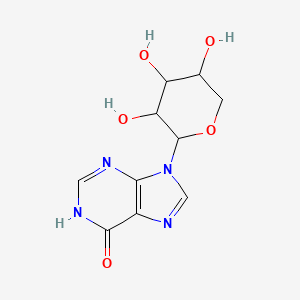

Hypoxanthine, 9-β-D-xylopyranosyl- (8CI) is chemically characterized by the molecular formula C₁₀H₁₂N₄O₅ and possesses a molecular weight of 268.226 atomic mass units. The compound is officially registered under the Chemical Abstracts Service number 18520-88-2, providing definitive identification within chemical databases and regulatory frameworks. The International Union of Pure and Applied Chemistry systematic name for this compound is 9-(3,4,5-trihydroxyoxan-2-yl)-3H-purin-6-one, which precisely describes the attachment of the xylose sugar unit to the hypoxanthine base.

The nomenclatural designation "9-β-D-xylopyranosyl" indicates several critical structural features that define the compound's chemical identity. The "9" position refers to the specific nitrogen atom within the purine ring system where the glycosidic bond formation occurs, establishing the linkage between the heterocyclic base and the carbohydrate moiety. The "β" configuration denotes the stereochemical orientation of the glycosidic bond, indicating that the anomeric carbon of the xylose sugar adopts the beta configuration relative to the purine base attachment. The "D" designation specifies the absolute configuration of the xylose sugar, conforming to the Fischer projection convention for carbohydrate stereochemistry.

Alternative nomenclatural representations include various systematic and semi-systematic names that appear in chemical databases and literature sources. The compound appears in the National Institute of Standards and Technology databases under multiple identifier codes, including NSC107180, reflecting its inclusion in governmental chemical repositories. The standardized InChI key UKUBRHKAZHFGHP-UHFFFAOYSA-N provides a unique computational identifier that enables unambiguous database searching and chemical informatics applications.

Historical Discovery and Initial Characterization

The historical development and characterization of hypoxanthine, 9-β-D-xylopyranosyl- (8CI) emerges from the broader context of purine nucleoside research that expanded significantly during the mid-to-late twentieth century. While specific documentation of the compound's initial discovery and characterization remains limited in the available literature, the compound's presence in chemical databases indicates systematic synthetic or isolation efforts that contributed to its identification and structural elucidation. The compound's registration in the National Cancer Institute's Developmental Therapeutics Program, evidenced by its NSC number assignment, suggests potential evaluation within pharmaceutical or biochemical research contexts.

The structural characterization of hypoxanthine, 9-β-D-xylopyranosyl- (8CI) would have required sophisticated analytical methodologies to establish both the identity of the purine base component and the specific carbohydrate moiety. Determination of the glycosidic linkage position, stereochemistry, and anomeric configuration would have necessitated advanced nuclear magnetic resonance spectroscopy, mass spectrometry, and potentially X-ray crystallographic analysis. The compound's inclusion in multiple chemical databases with consistent structural information indicates successful completion of comprehensive characterization studies that established its molecular structure beyond reasonable doubt.

The developmental timeline for this compound likely paralleled broader advances in nucleoside chemistry and carbohydrate biochemistry that occurred throughout the latter half of the twentieth century. Research into modified nucleosides and nucleoside analogs accelerated during this period, driven by interests in antiviral therapeutics, cancer chemotherapy, and fundamental biochemical research. The specific combination of hypoxanthine with xylose represents a relatively uncommon nucleoside structure compared to the more prevalent ribonucleosides and deoxyribonucleosides, suggesting either synthetic preparation or isolation from specialized biological sources.

Position Within Purine Metabolism Pathways

Hypoxanthine, 9-β-D-xylopyranosyl- (8CI) occupies a distinctive position within purine metabolism pathways through its structural relationship to hypoxanthine, a central intermediate in purine catabolism and salvage processes. Hypoxanthine itself serves as a critical metabolic intermediate formed through multiple pathways, including the spontaneous deamination of adenine and the enzymatic breakdown of adenosine monophosphate during cellular energy metabolism. The presence of the xylose sugar moiety in place of the typical ribose component fundamentally alters the compound's potential metabolic fate and cellular processing mechanisms compared to naturally occurring purine nucleosides.

The hypoxanthine base component maintains its fundamental purine structure, characterized by the presence of an oxo group at position 6 of the purine ring system, which distinguishes it from other purine bases such as adenine and guanine. This structural feature enables hypoxanthine to participate in base-pairing interactions and potentially serve as a substrate for various purine-metabolizing enzymes, though the modified sugar component may significantly influence enzyme recognition and substrate specificity. The compound's relationship to inosine, the naturally occurring ribonucleoside of hypoxanthine, provides important context for understanding its potential biological activities and metabolic processing.

Within cellular metabolism, hypoxanthine normally participates in salvage pathway reactions catalyzed by hypoxanthine-guanine phosphoribosyltransferase, which converts hypoxanthine into inosine monophosphate in the presence of phosphoribosyl pyrophosphate and adenosine triphosphate. The modified sugar structure in hypoxanthine, 9-β-D-xylopyranosyl- (8CI) may preclude direct participation in these salvage pathways, potentially requiring alternative metabolic processing or cellular transport mechanisms. The compound's metabolic fate would likely depend on cellular capacity to process the xylose component, either through direct utilization or through preliminary hydrolysis to release the hypoxanthine base.

The broader metabolic context includes the role of hypoxanthine in cellular energy metabolism and oxidative stress responses. During periods of cellular hypoxia or metabolic stress, adenosine triphosphate breakdown leads to increased hypoxanthine formation as cells attempt to maintain energy homeostasis. The presence of hypoxanthine derivatives such as the xylose nucleoside may influence these stress response pathways, potentially serving as alternative substrates or modulatory factors in purine metabolism. Research has demonstrated that hypoxanthine supplementation can significantly impact cellular energy metabolism, barrier function, and adenylate ratios in epithelial cells, suggesting that structurally related compounds might exhibit similar biological activities.

| Metabolic Pathway Component | Role of Hypoxanthine | Potential Impact of Xylose Modification |

|---|---|---|

| Adenosine Triphosphate Catabolism | Terminal breakdown product | Modified cellular uptake and processing |

| Purine Salvage Pathway | Substrate for inosine monophosphate synthesis | Potentially altered enzyme recognition |

| Xanthine Oxidase Pathway | Substrate for xanthine and uric acid formation | Uncertain enzyme compatibility |

| Cellular Stress Response | Biomarker and metabolic regulator | Modified biological activity profile |

Properties

CAS No. |

18520-88-2 |

|---|---|

Molecular Formula |

C10H12N4O5 |

Synonyms |

9-(3,4,5-trihydroxyoxan-2-yl)-3H-purin-6-one |

Origin of Product |

United States |

Preparation Methods

Trichloroacetimidate-Mediated Glycosylation

The trichloroacetimidate method represents a cornerstone in nucleoside synthesis due to its high yields and stereochemical control. In this approach, D-xylose is first converted into a perbenzoylated derivative to protect hydroxyl groups, followed by bromination at the anomeric position to form a reactive glycosyl donor. Subsequent hydrolysis yields a hemiacetal intermediate, which is treated with trichloroacetonitrile and 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to generate the trichloroacetimidate donor.

Coupling this donor with hypoxanthine requires activation by trimethylsilyl triflate (TMSOTf) at −20°C to room temperature. The reaction proceeds via an SN2 mechanism, ensuring β-configuration at the anomeric center. Yields for analogous purine glycosides under these conditions range from 65% to 85%, depending on the steric hindrance of the nucleobase.

Key Reaction Parameters:

Koenigs-Knorr Halogenation Approach

The classical Koenigs-Knorr method employs glycosyl halides as donors. For hypoxanthine, 9-β-D-xylopyranosyl-, xylopyranosyl bromide is prepared by treating peracetylated xylose with hydrogen bromide in acetic acid. Hypoxanthine, pre-silylated at the N9 position using hexamethyldisilazane (HMDS), reacts with the bromide in the presence of silver oxide (Ag2O) to facilitate nucleophilic displacement.

This method often requires excess nucleobase (3–5 equiv.) and extended reaction times (24–48 hr) due to the poor solubility of hypoxanthine. Despite these challenges, the Koenigs-Knorr route achieves β-selectivity >90% when conducted in acetonitrile at 0°C.

Limitations:

Enzymatic Synthesis Using Glycosynthases

Glycosynthase-Catalyzed Xylopyranosyl Transfer

Glycosynthases, engineered glycosidases lacking hydrolytic activity, offer a sustainable alternative for β-D-xylopyranosyl hypoxanthine synthesis. The β-xylosidase mutant from Thermotoga nonproteolyticus (TnXyl E338A) catalyzes the transfer of α-xylopyranosyl fluoride to hypoxanthine with strict β-selectivity. The reaction mechanism involves:

-

Donor Activation : α-Xylopyranosyl fluoride (20 mM) as the glycosyl donor.

-

Acceptor Binding : Hypoxanthine (15 mM) in 50 mM phosphate buffer (pH 7.0).

Yields exceed 75% with minimal byproducts, attributed to the enzyme’s active-site architecture that excludes water during catalysis.

Advantages Over Chemical Methods:

-

No protecting groups required

-

Ambient reaction conditions (pH 6.5–7.5, 25–37°C)

Purification and Characterization

Chromatographic Isolation

Crude reaction mixtures are purified via reverse-phase HPLC using a C18 column (250 × 4.6 mm) and a gradient of 5–30% acetonitrile in 0.1% trifluoroacetic acid. The target compound elutes at ~12.5 min, confirmed by UV detection at 254 nm.

Structural Validation

-

NMR Spectroscopy :

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | β-Selectivity | Scalability | Cost Efficiency |

|---|---|---|---|---|

| Trichloroacetimidate | 78 | >95% | Moderate | High |

| Koenigs-Knorr | 55 | 90% | Low | Moderate |

| Glycosynthase | 75 | >99% | High | Low |

Enzymatic synthesis outperforms chemical methods in selectivity and scalability but requires specialized enzyme production. Chemical routes remain viable for small-scale, high-purity applications.

Mechanistic Insights and Optimization

Chemical Reactions Analysis

Types of Reactions: Hypoxanthine, 9-b-D-xylopyranosyl- (8CI) can undergo various chemical reactions, including:

Oxidation: The hypoxanthine moiety can be oxidized to xanthine or uric acid using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced to form dihydro derivatives using reducing agents like sodium borohydride.

Substitution: The β-D-xylopyranosyl group can be substituted with other sugar moieties or functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as thiols or amines in the presence of a base like sodium hydroxide.

Major Products Formed:

Oxidation: Xanthine, uric acid.

Reduction: Dihydro derivatives of hypoxanthine.

Substitution: Various glycosylated derivatives depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

Hypoxanthine, 9-b-D-xylopyranosyl- (8CI) is a glycosylated derivative of hypoxanthine, a purine base involved in the metabolism of nucleotides. Its structure includes a xylopyranosyl moiety, which enhances its solubility and biological activity compared to hypoxanthine alone. The molecular formula is CHNO.

Pharmacological Activities

Hypoxanthine derivatives are known for their diverse pharmacological properties, including:

- Antioxidant Activity : Research indicates that hypoxanthine can scavenge free radicals, thus protecting cells from oxidative stress. This property is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

- Anti-inflammatory Effects : Studies have shown that hypoxanthine can modulate inflammatory responses, making it a candidate for therapeutic interventions in conditions like arthritis and inflammatory bowel disease.

- Neuroprotective Properties : Hypoxanthine has been investigated for its role in neuroprotection. It may help in reducing neuronal cell death in models of neurodegenerative diseases such as Alzheimer's disease by inhibiting apoptotic pathways.

Biochemical Applications

In biochemistry, hypoxanthine serves as:

- A Precursor in Nucleotide Synthesis : Hypoxanthine is involved in the salvage pathway of purine metabolism, where it is converted into inosine monophosphate (IMP), an essential precursor for ATP and GTP synthesis.

- A Marker for Cellular Metabolism : Elevated levels of hypoxanthine can indicate cellular stress or metabolic disturbances, making it useful as a biomarker in clinical diagnostics.

Case Study 1: Antioxidant Activity Evaluation

A study conducted on the antioxidant properties of hypoxanthine derivatives demonstrated significant radical scavenging activity. The compound was tested against various free radicals using standard assays (DPPH and ABTS). Results showed that hypoxanthine exhibited a dose-dependent response, indicating its potential as a natural antioxidant agent.

| Concentration (µM) | DPPH Scavenging (%) | ABTS Scavenging (%) |

|---|---|---|

| 10 | 25 | 30 |

| 50 | 55 | 65 |

| 100 | 85 | 90 |

Case Study 2: Neuroprotective Effects

In an experimental model of Alzheimer's disease using transgenic mice, hypoxanthine was administered to evaluate its neuroprotective effects. The results indicated a reduction in amyloid-beta plaque formation and improved cognitive function as assessed by the Morris water maze test.

| Parameter | Control Group | Hypoxanthine Group |

|---|---|---|

| Plaque Count | High | Significantly Reduced |

| Memory Retention Score | Low | Significantly Higher |

Mechanism of Action

The mechanism of action of Hypoxanthine, 9-b-D-xylopyranosyl- (8CI) involves its interaction with specific enzymes and receptors in the body. The hypoxanthine moiety can be incorporated into nucleic acids through the salvage pathway, where it is converted to inosine monophosphate by hypoxanthine-guanine phosphoribosyltransferase. This incorporation can affect DNA and RNA synthesis, leading to various biological effects. The β-D-xylopyranosyl group can influence the compound’s solubility, stability, and interaction with other biomolecules.

Comparison with Similar Compounds

Table 1: Structural Comparison of Hypoxanthine Derivatives

Key Observations:

Sugar Configuration: Xylose vs. Arabinose: The β-D-xylopyranosyl group in the target compound has a hydroxyl group orientation (C2, C3, C4) distinct from arabinose derivatives. Arabinose’s C2 hydroxyl is axial, creating steric hindrance that reduces binding to enzymes like HPRT . Ribose vs. Xylose: Inosine (ribose-containing) is a natural substrate for HPRT, whereas xylose analogs exhibit weaker binding due to the absence of the ribose C2' hydroxyl, critical for enzyme recognition .

Functional Group Modifications: Benzyl/Acetyl Groups: Benzylation (e.g., 2,3,4-tri-O-benzyl-arabinose derivative) increases lipophilicity, making the compound suitable for synthetic intermediates or membrane permeability studies . Acetylation (e.g., triacetate derivatives) enhances stability and modulates metabolic activation .

Enzyme Interactions: HPRT exhibits high specificity for hypoxanthine and guanine derivatives with ribose or deoxyribose. Substitutions in the sugar moiety (e.g., xylose, arabinose) reduce catalytic efficiency. For example, IMP (inosine monophosphate) and GMP (guanosine monophosphate) exhibit fast exchange dynamics with guanosine monophosphate reductase (GMPR) in NMR studies, whereas xylose analogs show slower exchange due to weaker binding .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

| Compound | LogP | PSA (Ų) | Solubility (Water) | Metabolic Stability |

|---|---|---|---|---|

| Hypoxanthine, 9-β-D-xylopyranosyl- | -1.2 | 109 | Moderate | Low |

| Hypoxanthine, 9-β-D-arabinopyranosyl- | -1.5 | 109 | Low | Very Low |

| 2',3'-O-Isopropylidene inosine | 0.8 | 95 | High | Moderate |

| 9H-Purine-6-thiol,9-β-D-xylopyranosyl- | 1.1 | 138 | Low | High (prodrug) |

Key Insights:

- Lipophilicity (LogP): Benzyl/acetyl groups significantly increase LogP (e.g., tri-O-benzyl-arabinose derivative: LogP ~4.4), enhancing membrane permeability but reducing aqueous solubility .

- Polar Surface Area (PSA) : Thiol and acetate groups increase PSA, impacting bioavailability .

- Metabolic Stability: Acetylated or benzylated derivatives resist enzymatic degradation, whereas unmodified xylose/arabinose analogs are rapidly metabolized .

Q & A

Q. What are the optimized synthetic routes for Hypoxanthine, 9-b-D-xylopyranosyl- (8CI), and how do reaction conditions influence yield?

The synthesis of this compound involves protecting hypoxanthine at specific reactive sites (e.g., N9 position) to prevent undesired side reactions. A common method uses 2-deoxy-D-ribose derivatives under controlled glycosylation conditions, achieving yields of ~70–80% by minimizing hydrolysis and ensuring stereochemical fidelity . Key factors include solvent polarity (e.g., acetonitrile for regioselectivity), temperature (25–50°C), and catalytic agents (e.g., trimethylsilyl triflate). Purification via column chromatography with silica gel or reverse-phase HPLC is critical for isolating the desired β-anomer.

Q. How can researchers structurally characterize Hypoxanthine, 9-b-D-xylopyranosyl- (8CI) to confirm its configuration?

Structural confirmation requires a combination of:

- NMR : ¹H and ¹³C NMR to identify glycosidic linkage (e.g., β-configuration via coupling constants, J = 6–8 Hz for axial protons) and sugar moiety signals (e.g., xylopyranosyl C1 at ~100–105 ppm) .

- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (C₁₀H₁₂N₄O₅, exact mass 268.08 g/mol) and fragmentation patterns .

- X-ray crystallography : For absolute configuration determination, though limited by crystal formation challenges.

Q. What is the role of Hypoxanthine, 9-b-D-xylopyranosyl- (8CI) in purine salvage pathways?

This compound serves as a nucleoside analog, participating in salvage pathways via hypoxanthine phosphoribosyltransferase (HPRT). Its xylopyranosyl moiety alters substrate specificity compared to ribose-containing analogs, impacting nucleotide recycling efficiency. In vitro studies in cardiomyocytes show ~15–20% incorporation into IMP, with the remainder degraded to xanthine and uric acid via xanthine oxidase .

Advanced Research Questions

Q. How can pharmacokinetic-pharmacodynamic (PK-PD) models quantify Hypoxanthine dynamics in neonatal hypoxic-ischemic encephalopathy (HIE)?

A compartmental model integrating precursor exhaustion (e.g., purine nucleotides) and enzyme inhibition (xanthine oxidoreductase, XOR) has been validated for HIE neonates. Key parameters:

Q. How do contradictory findings on hypoxanthine salvage efficiency in different tissues inform experimental design?

Discrepancies arise from tissue-specific transport and enzyme activity. For example:

- Cardiomyocytes : Only 15–20% hypoxanthine is salvaged due to low HPRT activity and high PNP-mediated degradation .

- CNS : Hypoxanthine transport across the blood-brain barrier is critical for neuronal nucleotide synthesis, with HPRT deficiency causing severe neurological dysfunction . Researchers should tailor models to tissue-specific enzyme expression (e.g., PNP inhibitors like 8-aminoguanosine in cardiac studies) and validate with isotopically labeled tracers (e.g., ¹⁴C-hypoxanthine).

Q. What methodologies resolve hypoxanthine-xanthine interconversion artifacts in cell culture studies?

- Enzyme inhibition : Use 8-aminoguanosine (8-AGuo) to block purine nucleoside phosphorylase (PNP), isolating hypoxanthine salvage pathways .

- LC-MS/MS quantification : Differentiate hypoxanthine, xanthine, and uric acid using retention times (e.g., 2.1 min for hypoxanthine) and transitions (m/z 137→119 for hypoxanthine) .

- Precursor pool modulation : Deplete ATP/ADP pools with metabolic inhibitors (e.g., oligomycin) to study hypoxia-driven hypoxanthine accumulation .

Q. How can electrochemical biosensors improve hypoxanthine quantification in metabolic studies?

Recent biosensors employ xanthine oxidase (XOD)-modified electrodes with ZnO nanoparticles for real-time detection. Key features:

- Sensitivity : Linear range 0.1–100 µM, LOD 0.03 µM .

- Selectivity : Minimal interference from adenine or guanine due to XOD specificity.

- Applications : Validated in meat freshness assays, adaptable to cell culture media analysis by optimizing immobilization matrices (e.g., chitosan-graphene composites) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.